

An In-depth Technical Guide to the Solubility of Methyl 2-hexenoate

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Compound of Interest

Compound Name: Methyl 2-hexenoate

Cat. No.: B1584480

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This technical guide provides a comprehensive overview of the solubility of **Methyl 2-hexenoate** in various solvents. The information is compiled from publicly available data and is intended to support research, development, and formulation activities involving this compound.

Core Topic: Solubility of Methyl 2-hexenoate

Methyl 2-hexenoate (C₇H₁₂O₂) is a fatty acid ester with a characteristic fruity aroma. Its solubility is a critical physicochemical property influencing its behavior in various applications, from flavor and fragrance formulations to potential roles as a chemical intermediate. Understanding its solubility profile is essential for predicting its miscibility, stability, and bioavailability in different solvent systems.

Data Presentation: Quantitative and Qualitative Solubility

The following table summarizes the known solubility data for **Methyl 2-hexenoate**. It is important to note that while some quantitative data is available for water, the solubility in many organic solvents is primarily reported qualitatively.

Solvent	Type	Solubility	Temperature (°C)	Data Type	Source(s)
Water	Polar Protic	Very slightly soluble	Not Specified	Qualitative	[1] [2]
Water	Polar Protic	1439 mg/L	25	Estimated	[3] [4]
Water	Polar Protic	2.41 g/L	Not Specified	Predicted	[5]
Ethanol	Polar Protic	Soluble	Not Specified	Qualitative	[1] [3] [4]
Oils	Non-polar	Soluble	Not Specified	Qualitative	[1]
Acetone	Polar Aprotic	Expected to be miscible/highly soluble	Not Specified	Inferred	
Ethyl Acetate	Polar Aprotic	Expected to be miscible/highly soluble	Not Specified	Inferred	
Dichloromethane	Polar Aprotic	Expected to be miscible/highly soluble	Not Specified	Inferred	
Hexane	Non-polar	Expected to be soluble	Not Specified	Inferred	
Diethyl Ether	Polar Aprotic	Expected to be miscible/highly soluble	Not Specified	Inferred	

Note: "Inferred" solubility in organic solvents is based on the general principle of "like dissolves like" and the physicochemical properties of **Methyl 2-hexenoate** (a moderately polar ester).

Experimental Protocols

Detailed methodologies for determining the solubility of a substance like **Methyl 2-hexenoate** are crucial for reproducible and accurate results. The following are standard protocols for determining water and organic solvent solubility.

Determination of Water Solubility (Based on OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, No. 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method. The choice of method depends on the expected solubility of the substance.

1. Column Elution Method (for solubilities below 10^{-2} g/L)

- Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured until a plateau is reached, which corresponds to the saturation solubility.
- Apparatus:
 - Jacketed column with a thermostat.
 - Inert support material (e.g., glass beads, silica gel).
 - Constant-head water reservoir or a pump for controlled water flow.
 - Analytical instrumentation for concentration measurement (e.g., GC-MS, HPLC).
- Procedure:
 - Prepare the column by coating the support material with an excess of **Methyl 2-hexenoate**.
 - Assemble the column and connect the water source.
 - Maintain a constant temperature (e.g., 25 °C) using the thermostat.
 - Start the water flow at a rate slow enough to ensure saturation.

- Collect fractions of the eluate at regular intervals.
- Analyze the concentration of **Methyl 2-hexenoate** in each fraction.
- Continue until the concentration of consecutive fractions is constant ($\pm 30\%$).
- The mean of the plateau concentrations is taken as the water solubility.

2. Flask Method (for solubilities above 10^{-2} g/L)

- Principle: An excess of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved substance.
- Apparatus:
 - Constant temperature shaker bath or magnetic stirrer in a thermostated environment.
 - Flasks with stoppers.
 - Centrifuge or filtration apparatus.
 - Analytical instrumentation for concentration measurement.
- Procedure:
 - Add an excess amount of **Methyl 2-hexenoate** to a flask containing a known volume of water.
 - Place the flask in the shaker bath and agitate at a constant temperature (e.g., 25 °C).
 - Continue agitation until equilibrium is reached (preliminary tests should determine the required time, typically 24-48 hours).
 - Allow the mixture to stand to let the phases separate. If an emulsion forms, centrifugation may be necessary.

- Carefully take a sample from the aqueous phase, ensuring no undissolved substance is included.
- Analyze the concentration of **Methyl 2-hexenoate** in the sample.
- Repeat the measurement on at least two more samples from the same flask. The mean of the concentrations is the water solubility.

Determination of Solubility in Organic Solvents (General Protocol)

A standardized method analogous to OECD 105 for organic solvents is less common. However, a general gravimetric or analytical method can be employed.

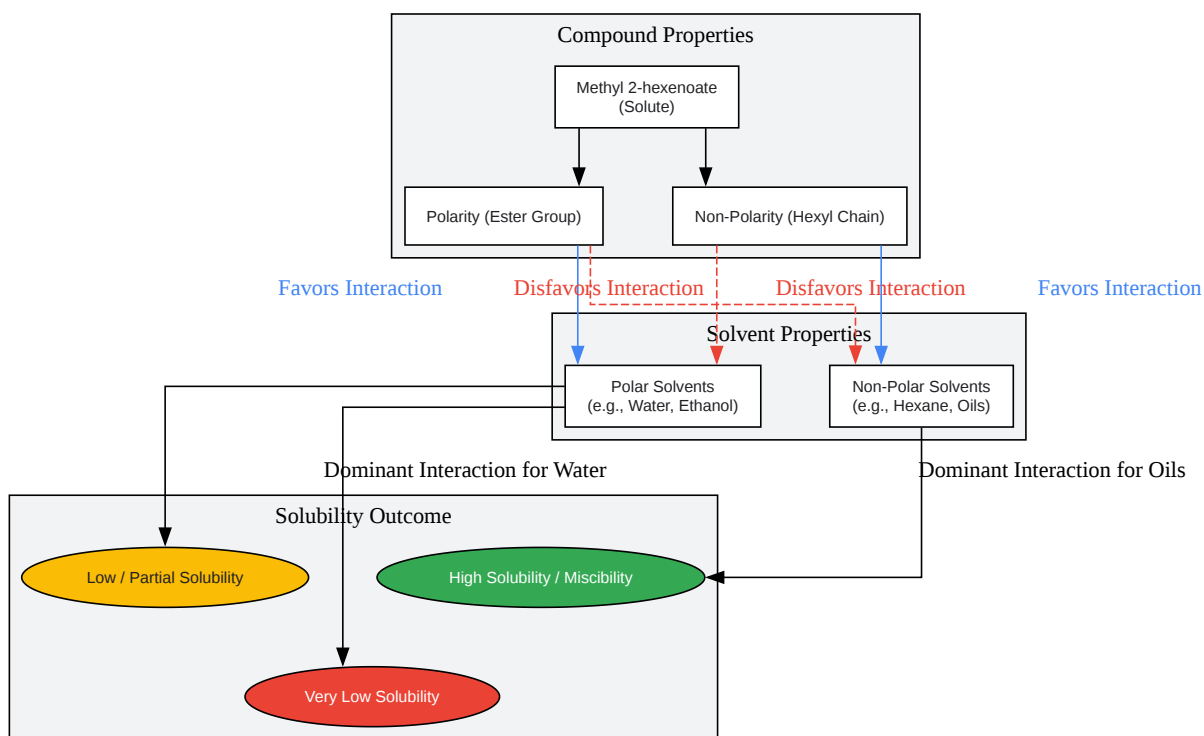
- Principle: A known amount of the solute is added to a known amount of the solvent and mixed to create a saturated solution at a constant temperature. The amount of dissolved solute is then determined.
- Apparatus:
 - Thermostated shaker or stirrer.
 - Vials or flasks with secure caps.
 - Analytical balance.
 - Filtration or centrifugation equipment.
 - Analytical instrument (e.g., GC-MS, HPLC) if using an analytical method.
- Procedure (Gravimetric Method):
 - Prepare a saturated solution by adding an excess of **Methyl 2-hexenoate** to a known mass of the organic solvent in a sealed vial.
 - Agitate the vial at a constant temperature until equilibrium is reached.
 - Allow any undissolved solute to settle.

- Carefully transfer a known mass of the clear, saturated solution to a pre-weighed container.
- Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the residue (dissolved **Methyl 2-hexenoate**) is achieved.
- Calculate the solubility as the mass of the residue per mass or volume of the solvent.
- Procedure (Analytical Method):
 - Prepare a saturated solution as described above.
 - After reaching equilibrium, take a small, known volume of the clear supernatant.
 - Dilute the sample with a suitable solvent to a concentration within the working range of the analytical instrument.
 - Determine the concentration of **Methyl 2-hexenoate** in the diluted sample using a pre-established calibration curve.
 - Calculate the original concentration in the saturated solution, which represents the solubility.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of a compound like **Methyl 2-hexenoate**.

Caption: Workflow for determining the solubility of a chemical compound.



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Caption: Factors influencing the solubility of **Methyl 2-hexenoate**.

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